- Process for the preparation of pyrazolopyrimidine derivative as WEE1 inhibitor useful in treatment of proliferative diseases such as cancer, World Intellectual Property Organization, , ,
Cas no 955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
- 2-allyl-6-(methylthio)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
- 2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one
- 6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one
- 1,2-Dihydro-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
- 2-allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- ARD193818
- MFCD19443206
- AKOS016007110
- DS-17753
- SCHEMBL1813916
- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4,-d]pyrimidin-3(2H)-one
- DTXSID00736559
- 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- DA-00207
- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, AldrichCPR
- SY116172
- 6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE
- JKBQCALHIQOSTC-UHFFFAOYSA-N
- 2-allyl-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one (MK-1775 intermediate_
- CS-M1914
- 955368-90-8
- 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
-
- MDL: MFCD19443206
- Inchi: 1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12)
- InChI Key: JKBQCALHIQOSTC-UHFFFAOYSA-N
- SMILES: O=C1N(CC=C)NC2C1=CN=C(SC)N=2
Computed Properties
- Exact Mass: 222.05753213g/mol
- Monoisotopic Mass: 222.05753213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 83.4Ų
Experimental Properties
- PSA: 88.87000
- LogP: 1.02750
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H320-H335
- Warning Statement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12199-5g |
6-methylsulfanyl-2-prop-2-enyl-1h-pyrazolo[3,4-d]pyrimidin-3-one |
955368-90-8 | 95% | 5g |
$1400 | 2023-09-07 | |
| Matrix Scientific | 120801-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one, 97% |
955368-90-8 | 97% | 1g |
$1162.00 | 2023-09-06 | |
| Matrix Scientific | 120801-5g |
2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one, 97% |
955368-90-8 | 97% | 5g |
$3592.00 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A899032-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | ≥95% | 1g |
3,056.40 | 2021-05-17 | |
| Fluorochem | 231609-250mg |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 250mg |
£32.00 | 2022-02-28 | |
| Fluorochem | 231609-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 1g |
£73.00 | 2022-02-28 | |
| Chemenu | CM165661-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 1g |
$636 | 2021-08-05 | |
| Chemenu | CM165661-5g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 5g |
$2338 | 2021-08-05 | |
| Alichem | A089004505-5g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 5g |
$3450.50 | 2023-08-31 | |
| Alichem | A089004505-10g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 10g |
$4783.80 | 2023-08-31 |
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, pH 11, 0 - 15 °C
1.3 Solvents: Methanol ; 5 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 - 10 °C
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- Dihydropyrazolone-pyrimidine compound, preparation method and use, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
- Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors, China, , ,
Production Method 4
- Fused ring compounds such as benzoisoquinolinylamino-, indanopiperidinylamino-, and benzocycloheptanopiperidinylamino (hydroxyazaindanyl)pyrazolopyrimidinones as Wee-1 inhibitors, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
Production Method 6
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide
1.4 Reagents: Hydrochloric acid
- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity, ACS Chemical Biology, 2017, 12(7), 1883-1892
Production Method 7
- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
- Preparation of dihydropyrazolo pyrimidone derivative and its application, China, , ,
Production Method 9
- Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases, China, , ,
Production Method 10
1.2 Reagents: Trifluoroacetic acid ; cooled; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; cooled; 15 min, rt; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Preparation of pyridone-substituted dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 11
- Chimeric compounds useful in treating diseases, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
- Preparation of pyrazolo[3,4-d]pyrimidine-3-ketone derivative as WEE1 inhibitor, World Intellectual Property Organization, , ,
Production Method 13
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt
- Preparation of the fused ring compound and their application as the wee-1 inhibitor, World Intellectual Property Organization, , ,
Production Method 14
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt
- Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as WEE1 inhibitors, World Intellectual Property Organization, , ,
Production Method 15
1.2 Reagents: Trifluoroacetic acid ; 1 h, 0 °C → rt; 1 h, rt → 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 15 min, 0 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
- WEE1 protein degrading agent, China, , ,
Production Method 16
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy, ChemMedChem, 2018, 13(16), 1681-1694
Production Method 17
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells, ACS Chemical Biology, 2016, 11(4), 921-930
Production Method 18
1.2 Reagents: Trifluoroacetic acid ; rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
- Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase, World Intellectual Property Organization, , ,
Production Method 19
- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,
Production Method 20
- Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Raw materials
- 1H-Pyrazolo[3,4-d]pyrimidine-1-carboxylic acid, 2,3-dihydro-6-(methylthio)-3-oxo-2-(2-propen-1-yl)-, 1,1-dimethylethyl ester
- Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
- Tert-Butyl 1-allylhydrazinecarboxylate
- ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate
- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(2-propen-1-yl)hydrazinyl]-, ethyl ester
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Preparation Products
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Suppliers
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
Comprehensive Overview of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS No. 955368-90-8)
The compound 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS No. 955368-90-8) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. With its unique pyrazolo[3,4-d]pyrimidine core, this compound is part of a broader class of nitrogen-containing heterocycles known for their diverse biological activities. Researchers are particularly interested in its potential applications as a kinase inhibitor or signal transduction modulator, given its structural resemblance to purine bases like adenine.
In recent years, the demand for small-molecule therapeutics and targeted drug discovery has surged, placing compounds like 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one at the forefront of innovation. Its allyl and methylthio functional groups contribute to its reactivity and binding affinity, making it a versatile scaffold for medicinal chemistry. This aligns with current trends in personalized medicine and precision oncology, where researchers seek molecules capable of selectively inhibiting disease pathways.
The synthesis of CAS No. 955368-90-8 typically involves multi-step organic reactions, including cyclization and substitution strategies. Its pyrazolo-pyrimidine backbone is synthesized via condensation reactions, followed by the introduction of the allyl and methylthio moieties. Such synthetic routes are frequently optimized for yield and purity, as highlighted in patents and peer-reviewed journals. This compound's solubility and stability profiles are also critical for formulation studies, especially in drug delivery systems.
From a commercial perspective, 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is often sourced by pharmaceutical intermediates suppliers and contract research organizations (CROs). Its applications extend to high-throughput screening (HTS) libraries and fragment-based drug design. Given the rise of AI-driven drug discovery, this compound's structural data is increasingly valuable for machine learning models predicting bioactivity.
Environmental and regulatory considerations for CAS No. 955368-90-8 emphasize its safe handling under standard laboratory protocols. While not classified as hazardous, its use in Good Manufacturing Practice (GMP) settings requires rigorous quality control measures. Researchers frequently inquire about its spectroscopic data (e.g., NMR, HPLC) and storage conditions, which are essential for reproducibility in experiments.
In summary, 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one represents a promising candidate for advancing therapeutic innovation. Its structural features and potential bioactivity align with contemporary needs in drug development, making it a subject of ongoing scientific exploration. As the field evolves, this compound may play a pivotal role in addressing unmet medical challenges.
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